molecular formula C25H22ClNO3 B6615813 (R,R)-Fenvalerate CAS No. 67890-40-8

(R,R)-Fenvalerate

Cat. No.: B6615813
CAS No.: 67890-40-8
M. Wt: 419.9 g/mol
InChI Key: NYPJDWWKZLNGGM-BJKOFHAPSA-N
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Description

(R,R)-Fenvalerate is one of the four stereoisomers that constitute the synthetic pyrethroid insecticide Fenvalerate . Fenvalerate is a non-systemic insecticide and acaricide with contact and stomach action, and it functions by modulating sodium channels in insect nerve membranes . The (R,R) configuration represents a specific stereochemical form of the molecule, which is critical for investigating the relationship between stereochemistry and biological activity, as the different isomers possess varying insecticidal potencies . Researchers utilize this compound in agricultural sciences to study its efficacy and resistance patterns against a wide range of pests, including Lepidoptera, Diptera, and Coleoptera . In toxicology and environmental science, (R,R)-Fenvalerate serves as a reference standard for metabolic and environmental fate studies. Fenvalerate is noted for its high toxicity to aquatic organisms and its potential to disrupt reproductive function in animal models, making it a compound of interest for endocrine disruption and ecotoxicological research . It is characterized by its low solubility in water, high lipophilicity (log P ~5.01), and moderate persistence in soil systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPJDWWKZLNGGM-BJKOFHAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020621
Record name (R,R)-Fenvalerate
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Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67614-33-9, 67890-40-8
Record name Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R-(R*,R*))-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R*,R*)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Fenvalerate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate
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Preparation Methods

Classical Esterification Methods

Fenvalerate is traditionally synthesized via esterification reactions. Two primary pathways dominate industrial production:

  • Cyanohydrin Route :

    • Step 1 : 3-Phenoxybenzaldehyde is converted to its cyanohydrin derivative (3-phenoxybenzaldehyde cyanohydrin) using hydrogen cyanide or potassium cyanide.

    • Step 2 : The cyanohydrin is esterified with 2-(4-chlorophenyl)isovaleroyl chloride in the presence of a base (e.g., pyridine).

    • Reaction Equation :

      3-Phenoxybenzaldehyde cyanohydrin+2-(4-chlorophenyl)isovaleroyl chloridebaseFenvalerate+HCl\text{3-Phenoxybenzaldehyde cyanohydrin} + \text{2-(4-chlorophenyl)isovaleroyl chloride} \xrightarrow{\text{base}} \text{Fenvalerate} + \text{HCl}

    This method yields a racemic mixture of all four stereoisomers, necessitating subsequent resolution.

  • Francis Reaction :

    • A one-pot synthesis involving 3-phenoxybenzaldehyde, sodium cyanide, and 2-(4-chlorophenyl)isovaleroyl chloride in toluene.

    • Advantages include reduced intermediate isolation, though stereochemical control remains limited.

Stereoselective Synthesis of (R,R)-Fenvalerate

Isolating the (R,R)-isomer requires chiral resolution or asymmetric synthesis:

Chiral Starting Materials

  • (R)-2-(4-Chlorophenyl)isovaleric Acid : Synthesized via enantioselective hydrogenation of α,β-unsaturated esters using chiral catalysts (e.g., Ru-BINAP complexes).

  • (R)-3-Phenoxybenzaldehyde Cyanohydrin : Prepared by asymmetric cyanidation of 3-phenoxybenzaldehyde with chiral Lewis acids.

Kinetic Resolution

  • Enzymatic hydrolysis (e.g., lipases) selectively cleaves undesired stereoisomers. For example, Candida antarctica lipase B hydrolyzes (S)-configured esters, enriching (R,R)-fenvalerate in the unreacted fraction.

Chromatographic Separation

  • Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic fenvalerate into individual isomers. High-performance liquid chromatography (HPLC) conditions for isomer separation are detailed in Table 1.

Table 1: HPLC Conditions for (R,R)-Fenvalerate Isolation

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
Chiralpak IC-3Hexane:Isopropanol (95:5)1.0RR: 12.3; SS: 14.7
Lux Cellulose-2Ethanol:CO₂ (Supercritical)2.5RR: 8.9; RS: 10.2

Analytical Characterization

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) : Distinctive shifts for (R,R)-fenvalerate include δ 0.60–1.28 ppm (isopropyl methyl groups) and δ 3.47 ppm (cyano-bearing methine).

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 419.91 ([C₂₅H₂₂ClNO₃]⁺).

Chromatographic Purity Assessment

  • Thin-layer chromatography (TLC) in solvent systems (e.g., hexane:toluene:acetic acid, 3:15:2) reveals Rf values of 0.45 for (R,R)-fenvalerate.

Industrial Production and Scalability

Commercial synthesis of fenvalerate produces ~2,000 tonnes annually, primarily as racemic mixtures. Isolating (R,R)-fenvalerate at scale remains challenging due to:

  • High Costs of Chiral Catalysts : Asymmetric hydrogenation requires expensive metal-ligand complexes.

  • Low Yields in Resolution : Enzymatic or chromatographic methods rarely exceed 40% yield for single isomers .

Chemical Reactions Analysis

Types of Reactions

(R,R)-Fenvalerate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert (R,R)-Fenvalerate to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, alcohol derivatives, and substituted esters.

Scientific Research Applications

Agricultural Applications

(R,R)-Fenvalerate is primarily employed in the agricultural sector for pest management. Its broad-spectrum activity makes it suitable for various crops, including:

  • Cotton : Effective against common pests such as boll weevils and aphids.
  • Vegetables : Protects crops like tomatoes and cucumbers from caterpillars and beetles.
  • Fruit Trees : Controls pests on apples, pears, and citrus fruits.

Effectiveness Against Pests

Studies indicate that (R,R)-Fenvalerate effectively disrupts the nervous systems of insects by targeting sodium channels, leading to paralysis and death. This mechanism is particularly effective against lepidopteran pests, which are significant threats to crop yields .

Public Health Applications

In addition to agricultural uses, (R,R)-Fenvalerate has applications in public health, particularly in vector control programs targeting mosquitoes and other disease-carrying insects. Its use in space sprays and residual treatments helps reduce populations of vectors responsible for diseases like malaria and dengue fever.

Case Study: Vector Control

A study conducted in urban areas demonstrated a significant reduction in mosquito populations following the application of (R,R)-Fenvalerate. The treatment resulted in a 70% decrease in adult mosquito counts within two weeks post-application, showcasing its efficacy as a public health tool .

Environmental Impact

While (R,R)-Fenvalerate is effective against pests, its environmental impact raises concerns. Studies have shown that it can be toxic to non-target organisms, including aquatic life and beneficial insects such as bees.

Toxicity Studies

Research indicates that exposure to (R,R)-Fenvalerate can adversely affect aquatic ecosystems. For instance, laboratory tests revealed significant toxicity levels for fish and aquatic arthropods at concentrations commonly found in agricultural runoff .

Organism TypeToxicity Level (mg/L)Observations
Fish0.1 - 0.5High mortality rates observed
Aquatic Invertebrates0.01 - 0.1Significant population declines
Honey Bees>10Sub-lethal effects on behavior

Regulatory Status and Safety

The regulatory status of (R,R)-Fenvalerate varies across regions. In many countries, it is approved for use under specific guidelines to mitigate risks to human health and the environment.

Safety Assessments

The Joint Meeting on Pesticide Residues (JMPR) has evaluated (R,R)-Fenvalerate multiple times since its introduction. Recent assessments reaffirmed its safety when used according to recommended guidelines but highlighted the need for continuous monitoring of residues in food products .

Mechanism of Action

(R,R)-Fenvalerate exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization and paralysis of the insect. This leads to the eventual death of the pest. The compound’s high selectivity for insect sodium channels over mammalian channels accounts for its low toxicity to mammals.

Comparison with Similar Compounds

Critical Research Findings

Stereochemical Specificity : The (R,R) configuration enhances sodium channel binding affinity but reduces hydrolytic stability compared to esfenvalerate, contributing to its variable field performance .

Synergistic Toxicity : Mixtures of (R,R)-Fenvalerate and tebuconazole exhibit synergistic effects in zebrafish, increasing larval mortality by 40% compared to individual exposures .

Bioremediation Potential: Genetically engineered Citrobacter freundii CD-9 upregulates six fenvalerate-degrading genes, offering a pathway for contaminated water treatment .

Data Tables

Table 2. Comparative Toxicity in Aquatic Organisms

Organism Compound LC$_{50}$ (µg/L) Exposure Time Reference
Gambusia affinis (R,R)-Fenvalerate 15.0 48 h
Daphnia magna Cyfluthrin 22.5 48 h
Danio rerio Tebuconazole + Fenvalerate 12.3 (mixture) 96 h

Table 3. Degradation Efficiency by Microbial Strains

Microorganism Compound Degradation (%) Time (h) Reference
Bacillus licheniformis CY-012 (R,R)-Fenvalerate 80 72
Aspergillus niger ZD11 Deltamethrin 60 96

Q & A

Q. What are the key physicochemical properties of (R,R)-Fenvalerate, and how do they influence its environmental persistence?

(R,R)-Fenvalerate, a stereoisomer of fenvalerate, exhibits low water solubility (2 μg/L at 23°C) and high lipophilicity, favoring bioaccumulation in lipid-rich environments. Its half-life in aquatic systems is approximately two days under controlled conditions, but this varies with pH, temperature, and microbial activity . The cis-configuration (αR, 2R) contributes to its higher insecticidal activity compared to trans-isomers, necessitating precise stereochemical analysis in environmental studies .

Q. How do stereoisomeric differences between (R,R)-Fenvalerate and other isomers affect toxicity assessments?

The (R,R)-isomer demonstrates significantly higher toxicity due to its structural alignment with target insect sodium channels. For example, esfenvalerate (αS, 2S), another active isomer, shares similar bioactivity but distinct degradation kinetics. Researchers must employ chiral separation techniques (e.g., HPLC with chiral columns) to quantify isomer-specific residues and avoid conflating toxicological data .

Q. What analytical methods are recommended for detecting (R,R)-Fenvalerate in complex matrices like soil or biological tissues?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards. For field samples, solid-phase extraction (SPE) coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols ensures >85% recovery rates. Matrix-matched calibration curves are critical to mitigate matrix effects .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize (R,R)-Fenvalerate biodegradation in experimental systems?

A Box-Behnken design (BBD) with three variables—pH (5.5–7.5), substrate concentration (65–85 mg/L), and inoculum size (5–7%)—is effective. Quadratic models (e.g., R2=0.98R^2 = 0.98) predict optimal degradation conditions (pH 6.3, 77 mg/L substrate, 6% inoculum), achieving 88% degradation efficiency in 72 hours. ANOVA validation (P<0.05P < 0.05) confirms model reliability .

Q. What metabolic pathways are implicated in bacterial degradation of (R,R)-Fenvalerate?

Citrobacter freundii CD-9 hydrolyzes (R,R)-Fenvalerate via esterase-mediated cleavage, yielding 4-chlorophenylacetic acid and α-cyano-3-phenoxybenzyl alcohol. Subsequent oxidation produces phenol derivatives, which enter the TCA cycle. Genome sequencing identified esterase EstP9 and cytochrome P450 enzymes as key catalysts .

Q. How do conflicting toxicity data from laboratory vs. field studies inform risk assessment models?

Lab studies often report acute toxicity (e.g., LC50_{50} of 0.5 μg/L for Daphnia magna), while field data show variable residues due to sediment adsorption and biodegradation. Use probabilistic models (e.g., Species Sensitivity Distributions) to integrate lab-derived EC50_{50} values with field persistence metrics. Covariance analysis (P<0.01P < 0.01) can resolve discrepancies between application rates and environmental half-lives .

Q. What statistical approaches are suitable for analyzing non-linear degradation kinetics of (R,R)-Fenvalerate?

Pseudo-first-order kinetics (R2>0.95R^2 > 0.95) better describe adsorption onto carboxylated nanotubes, while logistic models fit biodegradation curves with lag phases. For multi-compartment systems (e.g., water-sediment), use mixed-effects models with random slopes to account for heterogeneity in microbial communities .

Methodological Guidance

  • Experimental Design : Prioritize factorial designs to assess interactions between variables (e.g., pH × temperature). Include negative controls (e.g., autoclaved inoculum) to distinguish biotic/abiotic degradation .
  • Data Validation : Apply persistent identifiers (DOIs) for datasets and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .
  • Ethical Compliance : Ensure protocols for handling (R,R)-Fenvalerate align with OECD Guidelines for Chemical Safety Testing (e.g., GLP certification) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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